molecular formula C17H20ClNO B1385309 N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine CAS No. 1040684-29-4

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine

Cat. No. B1385309
CAS RN: 1040684-29-4
M. Wt: 289.8 g/mol
InChI Key: ILPNVCUZQOLYNW-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine, also known as N-2-chlorobenzyl-2,5-dimethylphenoxyethanamine, is an organic compound belonging to the class of amines. It is a colorless solid with a molecular weight of 215.7 g/mol and a melting point of 60-63 °C. This compound is widely used in scientific research, due to its various applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Cardiotoxicity Evaluation

A study conducted by Yoon et al. (2019) evaluated the cardiotoxicity of 25D-NBOMe and 25C-NBOMe, substances closely related to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine. The study used assays like the MTT assay, rat electrocardiography, and the human ether-a-go-go-related gene (hERG) assay. The research found that these substances could have potential cardiotoxic effects, particularly concerning cardiac rhythm (Yoon et al., 2019).

Identification in Illicit Substances

Poklis et al. (2015) analyzed NBOMe derivatives, similar to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine, found in blotter papers. These substances were identified using mass spectrometry and high-performance liquid chromatography, highlighting their presence in illegal drug markets (Poklis et al., 2015).

Clinical Case Analysis

Stellpflug et al. (2013) presented a clinical case involving 25I-NBOMe, structurally similar to the substance . The report detailed the challenges in testing for such new psychoactive substances and the need for advanced analytical methods to confirm their presence in biological samples (Stellpflug et al., 2013).

Method Development for Analytical Characterization

Lum et al. (2016) developed methods for identifying NBOMe analogs, which are closely related to N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine. This study used gas chromatography-mass spectrometry analysis, providing critical insights for forensic analysis of such psychoactive substances (Lum et al., 2016).

Pharmacological Properties

Eshleman et al. (2018) investigated the pharmacological properties of substituted phenethylamines, including NBOMe derivatives. This research provided valuable information on the interaction of these compounds with serotonin receptors, which are relevant to understanding the pharmacological profile of N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine (Eshleman et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,5-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13-7-8-14(2)17(11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPNVCUZQOLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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